N-[(2-methylphenyl)(phenyl)methyl]urea
CAS No.:
Cat. No.: VC10492778
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2-methylphenyl)(phenyl)methyl]urea -](/images/structure/VC10492778.png)
Specification
Molecular Formula | C15H16N2O |
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Molecular Weight | 240.30 g/mol |
IUPAC Name | [(2-methylphenyl)-phenylmethyl]urea |
Standard InChI | InChI=1S/C15H16N2O/c1-11-7-5-6-10-13(11)14(17-15(16)18)12-8-3-2-4-9-12/h2-10,14H,1H3,(H3,16,17,18) |
Standard InChI Key | VLBUUPJRYPTPGB-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(C2=CC=CC=C2)NC(=O)N |
Canonical SMILES | CC1=CC=CC=C1C(C2=CC=CC=C2)NC(=O)N |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-[(2-methylphenyl)(phenyl)methyl]urea consists of a urea backbone flanked by two aromatic rings: a phenyl group and a 2-methylphenyl group. The IUPAC name, N-[(2-methylphenyl)(phenyl)methyl]urea, reflects the substitution pattern, where the methyl group is positioned at the ortho-position of one phenyl ring. The compound’s planar urea group facilitates hydrogen bonding, while the aromatic rings contribute to its hydrophobic character.
Key structural parameters include:
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Bond lengths: The C=O bond in the urea moiety typically measures approximately 1.23 Å, while N-H bonds range between 1.00–1.02 Å, consistent with urea derivatives .
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Torsional angles: The dihedral angle between the two aromatic rings is influenced by steric interactions from the ortho-methyl group, reducing planarity and affecting crystallinity .
Crystallographic studies of analogous compounds, such as 1,1-dimethyl-3-(4-methylphenyl)urea, reveal that N-H⋯O hydrogen bonds form chains along specific crystallographic axes, stabilizing the lattice . For N-[(2-methylphenyl)(phenyl)methyl]urea, similar intermolecular interactions are expected, though the ortho-methyl substituent may introduce steric hindrance, altering packing efficiency .
Synthesis and Reaction Thermodynamics
Synthetic Routes
N-[(2-methylphenyl)(phenyl)methyl]urea is synthesized via condensation reactions between appropriately substituted amines and carbonyl sources. A documented method involves the reaction of 2-methylphenylamine with phenyl isocyanate under anhydrous conditions :
This exothermic reaction () proceeds efficiently in polar aprotic solvents like dichloromethane, with triethylamine often added to scavenge HCl byproducts .
Alternative routes employ carbamoyl chlorides. For example, reacting (2-methylphenyl)(phenyl)methylamine with dimethylcarbamoyl chloride yields the target urea after recrystallization from ethyl acetate/diethyl ether mixtures . Typical reaction conditions include refluxing for 1–2 hours at 40–60°C, achieving yields exceeding 90% .
Thermodynamic and Kinetic Considerations
The liquid-phase reaction enthalpy () indicates high thermodynamic favorability . Kinetic studies of analogous ureas suggest that the rate-determining step involves nucleophilic attack by the amine on the carbonyl carbon, with activation energies ranging from 50–70 kJ/mol depending on substituent effects .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its aromatic groups. In organic solvents, solubility follows the order: dichloromethane > ethyl acetate > hexane. The octanol-water partition coefficient () is estimated at 3.5–4.0, indicating high lipophilicity .
Spectroscopic Data
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IR spectroscopy: Strong absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
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NMR: NMR signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3 ppm), and urea NH protons (δ 5.5–6.0 ppm) .
Applications and Industrial Relevance
Material Science
In polymer chemistry, aryl ureas serve as crosslinkers or stabilizers. The compound’s rigid structure enhances thermal stability in polyurethane foams, with decomposition temperatures exceeding 250°C .
Industrial Formulations
Urea derivatives are components of sealants and adhesives. For instance, Bostik’s P590 Seal’n’Flex One Plus incorporates a related urea to improve flexibility and UV resistance .
Comparative Analysis with Structural Analogs
The ortho-methyl group in N-[(2-methylphenyl)(phenyl)methyl]urea introduces steric effects absent in the para-isomer, reducing crystallinity and altering solubility .
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